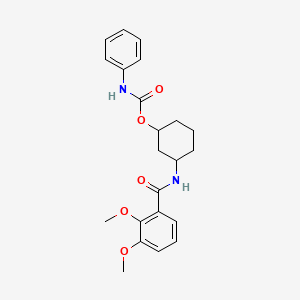

3-(2,3-Dimethoxybenzamido)cyclohexyl phenylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

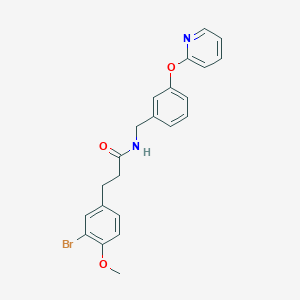

The compound “3-(2,3-Dimethoxybenzamido)cyclohexyl phenylcarbamate” is a chemical substance with the molecular formula C22H26N2O5 . It is offered by various chemical suppliers .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid and amine derivatives . The obtained products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .科学的研究の応用

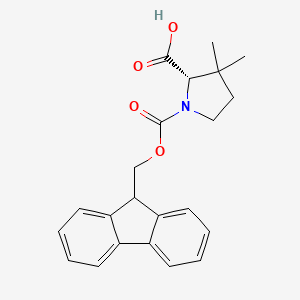

Chiral Stationary Phases for Chromatography

Cyclohexylcarbamates of cellulose and amylose have been prepared and evaluated for their resolving abilities for enantiomers as chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). These CSPs showed high resolving abilities comparable to those of popular CSPs like tris(3,5-dimethylphenylcarbamate)s of cellulose and amylose. Their solubility in chloroform and chiral discrimination abilities in 1H NMR spectroscopy as well as in HPLC highlight their potential in separation sciences (Kubota, Yamamoto, & Okamoto, 2000).

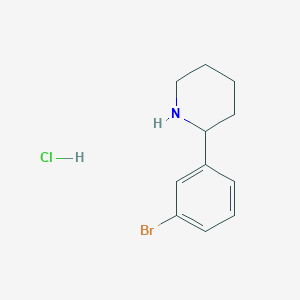

Prodrug Forms for Drug Delivery

Phenyl carbamate esters derived from N-substituted 2-aminobenzamides were explored as prodrug forms to protect phenolic drugs against first-pass metabolism following oral administration. These carbamates showed specific base-catalyzed cyclization in neutral and alkaline solutions, releasing the parent phenol. By selecting appropriate substituents within the benzamide moiety, it's possible to achieve prodrug derivatives with practical rates of cyclization, suggesting a novel approach to reduce the extent of first-pass metabolism of phenolic drugs (Thomsen & Bundgaard, 1993).

Molecular Interactions and Chemical Properties

The molecular structure and intermolecular interactions of carbamate derivatives, such as N-3-hydroxyphenyl-4-methoxybenzamide, have been characterized through synthesis, single-crystal X-ray diffraction, and DFT calculations. These studies provide insights into how intermolecular interactions, like dimerization and crystal packing, influence molecular geometry, offering valuable information for designing compounds with desired physical and chemical properties (Karabulut et al., 2014).

作用機序

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Without specific information, it’s difficult to determine the exact mode of action of “3-(2,3-Dimethoxybenzamido)cyclohexyl phenylcarbamate”. Similar compounds often interact with their targets through mechanisms like hydrogen bonding, hydrophobic effects, and π–π stacking .

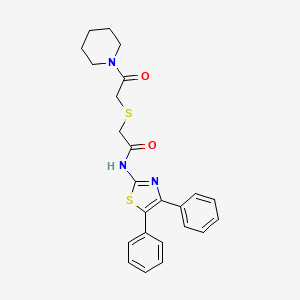

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Result of Action

Similar compounds have been found to have diverse biological activities .

特性

IUPAC Name |

[3-[(2,3-dimethoxybenzoyl)amino]cyclohexyl] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-27-19-13-7-12-18(20(19)28-2)21(25)23-16-10-6-11-17(14-16)29-22(26)24-15-8-4-3-5-9-15/h3-5,7-9,12-13,16-17H,6,10-11,14H2,1-2H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXIKRUSWDKIEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-Dimethoxybenzamido)cyclohexyl phenylcarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2579051.png)

![2-[[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2579054.png)

![2,5-dimethoxy-N-((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2579062.png)

![2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2579063.png)

![Ethyl 4-[2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2579070.png)